1-Chlorononane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorononane can be synthesized through the chlorination of nonane. This process typically involves the reaction of nonane with chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a radical initiator to promote the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorononane undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ions, resulting in the formation of nonanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as nonene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Nonanol.
Elimination Reactions: Nonene.
Oxidation: Nonanal or nonanoic acid.
Scientific Research Applications
1-Chlorononane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and lubricants.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-chlorononane primarily involves its reactivity as an alkyl halide. The chlorine atom in this compound is susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds .
Comparison with Similar Compounds
1-Chlorononane can be compared with other similar compounds, such as:
1-Chlorodecane: Similar in structure but with one additional carbon atom, leading to slightly different physical and chemical properties.
1-Chlorooctane: Similar in structure but with one fewer carbon atom, resulting in different reactivity and applications.
1-Bromononane: Similar in structure but with a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it undergoes.
Uniqueness of this compound: this compound is unique due to its specific chain length and the presence of a chlorine atom, which makes it a valuable intermediate in organic synthesis. Its reactivity and versatility in various chemical reactions make it a useful compound in both research and industrial applications .
Properties
IUPAC Name |
1-chlorononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMCQVGHFRILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049255 | |
Record name | 1-Chlorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2473-01-0, 70776-06-6 | |
Record name | 1-Chlorononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2473-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, tetramer, chlorinated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chlorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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